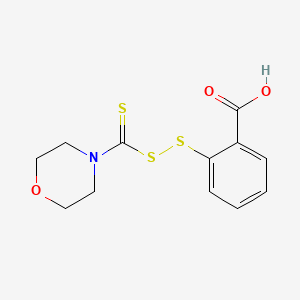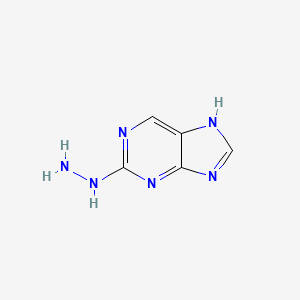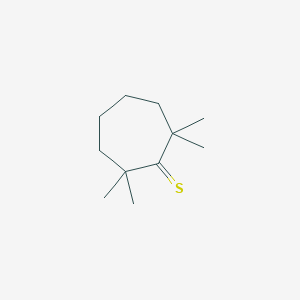![molecular formula C16H18N2O B14506489 Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl- CAS No. 63070-43-9](/img/structure/B14506489.png)
Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-[(2,5-dimethylphenyl)methyl]-N’-phenyl- is an organic compound with the molecular formula C16H18N2O It is a derivative of urea, characterized by the presence of a phenyl group and a 2,5-dimethylphenyl group attached to the nitrogen atoms of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives, including Urea, N-[(2,5-dimethylphenyl)methyl]-N’-phenyl-, can be achieved through several methods:
Rearrangement: The Hofmann rearrangement of primary amides to isocyanates, followed by nucleophilic addition of ammonia, can also produce urea derivatives.
Substitution: An “on-water” reaction of (thio)isocyanates with amines enables the synthesis of unsymmetrical (thio)ureas.
Industrial Production Methods
Industrial production of urea derivatives often involves the use of catalysts and eco-friendly processes. For example, the use of indium triflate catalyzes the synthesis of primary carbamates from alcohols and urea, providing access to N-substituted ureas . Additionally, palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate allows for the efficient production of unsymmetrical ureas .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-[(2,5-dimethylphenyl)methyl]-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine, chlorine, and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
Urea, N-[(2,5-dimethylphenyl)methyl]-N’-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Urea, N-[(2,5-dimethylphenyl)methyl]-N’-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. Additionally, its aromatic structure allows it to interact with various receptors, modulating their activity and leading to physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, N,N’-dimethyl-: A similar compound with two methyl groups attached to the nitrogen atoms.
Urea, N,N’-diphenyl-: Another derivative with two phenyl groups attached to the nitrogen atoms.
Uniqueness
Urea, N-[(2,5-dimethylphenyl)methyl]-N’-phenyl- is unique due to the presence of both a phenyl group and a 2,5-dimethylphenyl group. This structural feature imparts distinct chemical properties and reactivity compared to other urea derivatives .
Propriétés
Numéro CAS |
63070-43-9 |
|---|---|
Formule moléculaire |
C16H18N2O |
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
1-[(2,5-dimethylphenyl)methyl]-3-phenylurea |
InChI |
InChI=1S/C16H18N2O/c1-12-8-9-13(2)14(10-12)11-17-16(19)18-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Clé InChI |
AFZLWJDRFLEHKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CNC(=O)NC2=CC=CC=C2 |
Solubilité |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


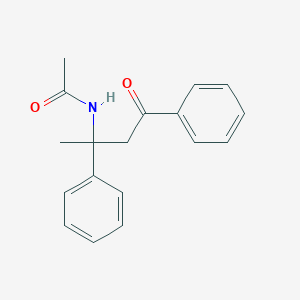
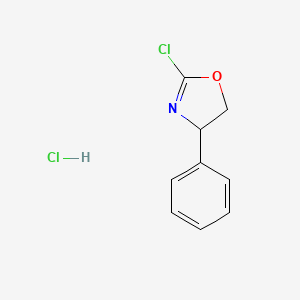
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)

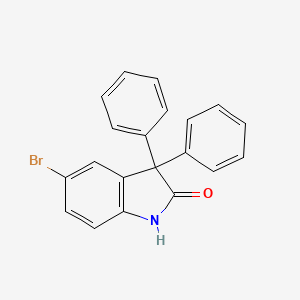
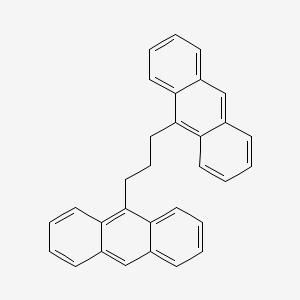
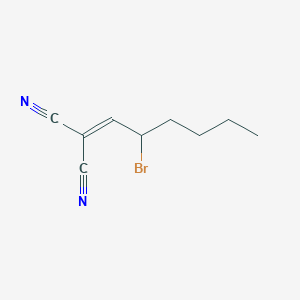
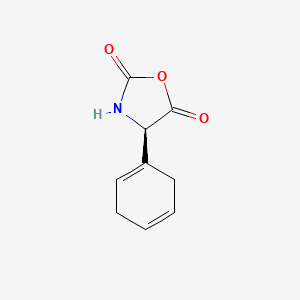
![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)
![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
